molecular formula C7H9ClN4 B12991041 2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride CAS No. 56888-71-2

2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride

Cat. No.: B12991041
CAS No.: 56888-71-2
M. Wt: 184.62 g/mol
InChI Key: UFKKMSYAFZJBJZ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methyl iodide, followed by cyclization with formaldehyde and ammonium chloride. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Used in the development of dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyrimidine
  • 2-Methylimidazo[1,2-a]pyrazine

Uniqueness

2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H8ClN3
  • Molecular Weight : 173.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 56888-71-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes involved in cellular processes, which can lead to the modulation of pathways associated with cancer cell proliferation and microbial resistance.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, derivatives of imidazo[1,2-a]pyrazines have been identified as potent CDK9 inhibitors with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that similar compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The mechanism often involves targeting bacterial enzymes critical for survival .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications at specific positions on the imidazo or pyrazine ring can drastically alter potency and selectivity.

ModificationEffect on Activity
Methyl group at position 2Essential for maintaining activity against Mtb
Substitution at position 3Variations lead to differences in enzyme inhibition potency
Presence of halogen groupsEnhances binding affinity to target proteins

Anticancer Activity

A study evaluated the anticancer properties of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines, including breast (MCF7) and colorectal (HCT116). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 10 µM, correlating with their inhibitory effects on CDK9 .

Antimicrobial Activity

In another investigation, compounds structurally related to this compound were tested against drug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 to 5.0 µM, demonstrating promising efficacy against both replicating and non-replicating bacterial forms .

Properties

CAS No.

56888-71-2

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyrazin-3-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-5-7(8)11-3-2-9-4-6(11)10-5;/h2-4H,8H2,1H3;1H

InChI Key

UFKKMSYAFZJBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)N.Cl

Origin of Product

United States

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